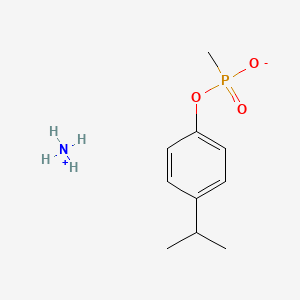![molecular formula C20H16BrNOS B4888855 N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as BPTM and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide involves the inhibition of the activity of the enzyme protein kinase CK2. This enzyme plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this enzyme by BPTM leads to the induction of apoptosis in cancer cells and the potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. Additionally, BPTM has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, BPTM has also been found to have potential therapeutic effects in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in lab experiments include its potential use in cancer research and the treatment of neurodegenerative disorders. Additionally, this compound has been found to have a high level of selectivity towards protein kinase CK2, which can lead to fewer off-target effects. However, the limitations of using BPTM in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are various future directions for the use of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in scientific research. One of the significant future directions is the development of BPTM as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Furthermore, the potential use of BPTM in combination with other drugs for the treatment of cancer and neurodegenerative disorders should also be explored.
Conclusion:
In conclusion, N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer research and the treatment of neurodegenerative disorders. The mechanism of action of BPTM involves the inhibition of the activity of protein kinase CK2, which plays a crucial role in various cellular processes. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been carried out using different methods. One of the commonly used methods involves the reaction of 3-bromobenzaldehyde with thiophenol in the presence of sodium hydroxide to form 3-bromothiophenol. The 3-bromothiophenol is then reacted with benzyl chloroformate to form N-(3-bromophenyl) benzyl carbamate, which is then treated with thioanisole in the presence of a base to form N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been found to have various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that BPTM can inhibit the growth of cancer cells by inducing apoptosis. Additionally, BPTM has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-17-5-4-6-18(13-17)22-20(23)16-11-9-15(10-12-16)14-24-19-7-2-1-3-8-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWLCYJQLJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4888778.png)
![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)